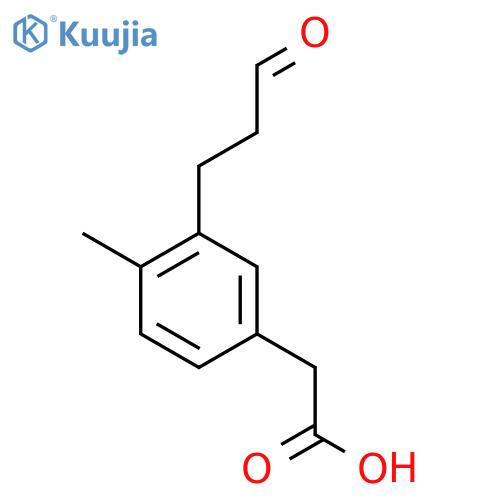Cas no 1805747-83-4 (4-Methyl-3-(3-oxopropyl)phenylacetic acid)

1805747-83-4 structure
商品名:4-Methyl-3-(3-oxopropyl)phenylacetic acid
CAS番号:1805747-83-4
MF:C12H14O3
メガワット:206.237763881683
CID:5000944
4-Methyl-3-(3-oxopropyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3-(3-oxopropyl)phenylacetic acid
-
- インチ: 1S/C12H14O3/c1-9-4-5-10(8-12(14)15)7-11(9)3-2-6-13/h4-7H,2-3,8H2,1H3,(H,14,15)
- InChIKey: NPJOBPKEJXCTFJ-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C=CC(C)=C(C=1)CCC=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 54.4
4-Methyl-3-(3-oxopropyl)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015154-500mg |
4-Methyl-3-(3-oxopropyl)phenylacetic acid |
1805747-83-4 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
| Alichem | A010015154-250mg |
4-Methyl-3-(3-oxopropyl)phenylacetic acid |
1805747-83-4 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
| Alichem | A010015154-1g |
4-Methyl-3-(3-oxopropyl)phenylacetic acid |
1805747-83-4 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
4-Methyl-3-(3-oxopropyl)phenylacetic acid 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1805747-83-4 (4-Methyl-3-(3-oxopropyl)phenylacetic acid) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
